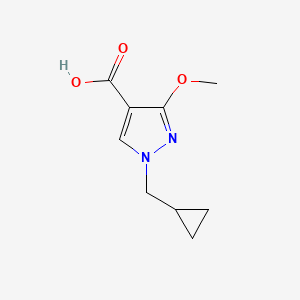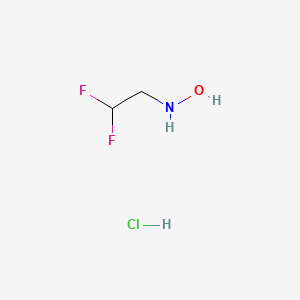
N-(2,2-Difluoroethyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C2H6ClF2NO. It is a derivative of hydroxylamine, where the hydroxylamine moiety is substituted with a 2,2-difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)hydroxylamine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, to produce the compound efficiently and with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-(2,2-Difluoroethyl)hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the 2,2-difluoroethyl group, which enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine hydrochloride: A related compound with similar reactivity but lacking the 2,2-difluoroethyl group.
N-Methylhydroxylamine hydrochloride: Another derivative of hydroxylamine with a methyl group instead of the difluoroethyl group
Uniqueness
N-(2,2-Difluoroethyl)hydroxylamine hydrochloride is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C2H6ClF2NO |
|---|---|
Molecular Weight |
133.52 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H5F2NO.ClH/c3-2(4)1-5-6;/h2,5-6H,1H2;1H |
InChI Key |
PBMNALXLSJWPCY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




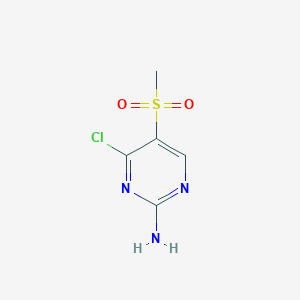
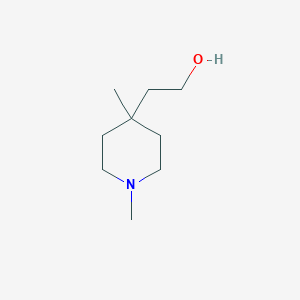
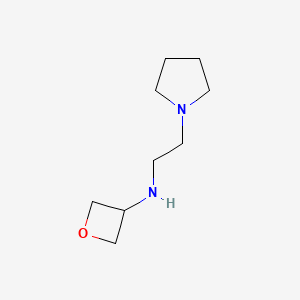
![8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol](/img/structure/B12982613.png)
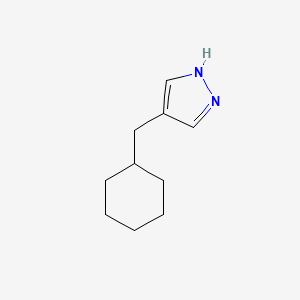
![Benzyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B12982636.png)

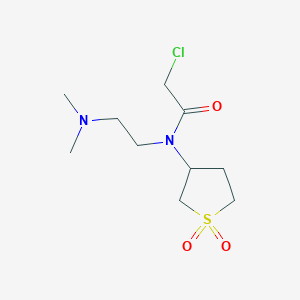

![[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12982647.png)
![5-Oxaspiro[3.5]nonan-7-one](/img/structure/B12982650.png)
